(S)-Rabeprazole (S)-Rabeprazole
Brand Name: Vulcanchem
CAS No.: 177795-59-4
VCID: VC21273914
InChI: InChI=1S/C18H21N3O3S/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,20,21)/t25-/m0/s1
SMILES: CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCCCOC
Molecular Formula: C18H21N3O3S
Molecular Weight: 359.4 g/mol

(S)-Rabeprazole

CAS No.: 177795-59-4

Cat. No.: VC21273914

Molecular Formula: C18H21N3O3S

Molecular Weight: 359.4 g/mol

* For research use only. Not for human or veterinary use.

(S)-Rabeprazole - 177795-59-4

Specification

CAS No. 177795-59-4
Molecular Formula C18H21N3O3S
Molecular Weight 359.4 g/mol
IUPAC Name 2-[(S)-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole
Standard InChI InChI=1S/C18H21N3O3S/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,20,21)/t25-/m0/s1
Standard InChI Key YREYEVIYCVEVJK-VWLOTQADSA-N
Isomeric SMILES CC1=C(C=CN=C1C[S@](=O)C2=NC3=CC=CC=C3N2)OCCCOC
SMILES CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCCCOC
Canonical SMILES CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCCCOC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator